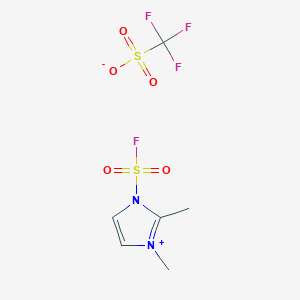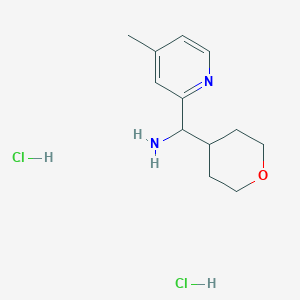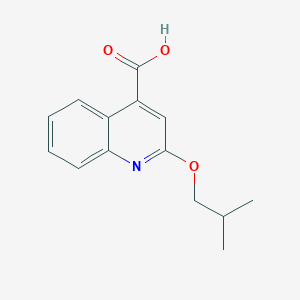
2-(2-methylpropoxy)quinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-quinoline-4-carboxylic acid is a type of heterocyclic compound . It has the molecular formula C11H9NO3 and a molecular weight of 203.19 .
Synthesis Analysis
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Molecular Structure Analysis
The molecular structure of 2-methoxy-quinoline-4-carboxylic acid includes a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Quinoline-4-carboxylic acid derivatives have been synthesized using various methods, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-quinoline-4-carboxylic acid include a molecular weight of 203.19 and a solid form .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Pathways : Quinoline-2-carboxylic acid derivatives, including structures similar to 2-(2-methylpropoxy)quinoline-4-carboxylic acid, have been synthesized for their potential applications in various fields. For example, the synthesis of 3-hydroxyquinoline-2-carboxylic acid, a related compound, has been achieved through a multi-step procedure, indicating the chemical versatility and adaptability of such compounds (Riego et al., 2005).
Molecular Structure and Design : The molecular structures of quinoline derivatives have been extensively studied. For instance, the helical structures of certain quinoline-derived oligoamide foldamers were characterized, demonstrating the structural complexity and potential applications of these compounds in molecular design (Jiang et al., 2003).
Chemical Interactions and Complex Formation
Noncovalent Bonding : Studies on noncovalent interactions between 2-methylquinoline/quinoline and carboxylic acids have enhanced our understanding of the binding behaviors of similar compounds. This research is crucial for understanding the chemical properties of 2-(2-methylpropoxy)quinoline-4-carboxylic acid and its potential interactions with other molecules (Gao et al., 2014).
Chelating Ion Exchangers : Quinoline-2-carboxylic acids with different substituents have been used as chelating ion exchangers, indicating potential applications in metal ion extraction and environmental remediation. The structural variations influence their selectivity and efficiency in metal ion capture (Moberg et al., 1990).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Some quinoline carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties. This suggests potential applications of 2-(2-methylpropoxy)quinoline-4-carboxylic acid in developing new antimicrobial agents (Agui et al., 1977).
Antiallergy Agents : Derivatives of quinoline carboxylic acids have also been explored for their antiallergy activity, indicating the potential of these compounds in developing treatments for allergic reactions (Althuis et al., 1980).
Analytical and Detection Applications
Analytical Reagents : Certain derivatives of quinoline carboxylic acids have been studied as analytical reagents for the determination of metal ions. This demonstrates the potential use of 2-(2-methylpropoxy)quinoline-4-carboxylic acid in analytical chemistry for metal ion detection (Dutt et al., 1968).
Synthesis of Biologically Active Molecules : The synthesis of quinoline-2-carboxylates, related to 2-(2-methylpropoxy)quinoline-4-carboxylic acid, shows their importance in the preparation of biologically active molecules and as ligands in metal-catalyzed reactions (Gabrielli et al., 2016).
Advanced Material Development
- Molecular Imprinting and Polymer Development : The development of molecularly imprinted polymers selective for quinoxaline carboxylic acids showcases the potential of 2-(2-methylpropoxy)quinoline-4-carboxylic acid in creating selective sorbents for specific molecules, which could be crucial in environmental monitoring and pharmaceutical development (Duan et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methylpropoxy)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)8-18-13-7-11(14(16)17)10-5-3-4-6-12(10)15-13/h3-7,9H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHDSJXTCVATFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC2=CC=CC=C2C(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropoxy)quinoline-4-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

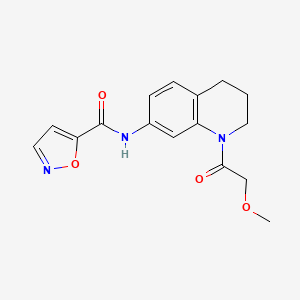
![N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670847.png)
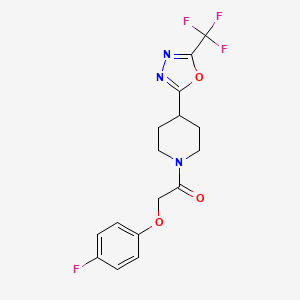
![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)



![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)
![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)
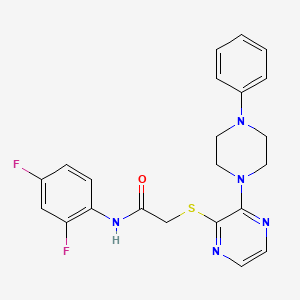
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B2670864.png)
